REACTION_CXSMILES
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C(#N)C.[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.C(N(CC)CC)C.I[C:20]([F:29])([F:28])[C:21]([F:27])([F:26])[C:22]([F:25])([F:24])[F:23]>CCOCC>[F:26][C:21]([F:27])([C:22]([F:25])([F:24])[F:23])[C:20]([F:29])([F:28])[S:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
IC(C(C(F)(F)F)(F)F)(F)F
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with a 1N sodium hydroxide aqueous solution
|
Type
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CUSTOM
|
Details
|
Then, the product was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(SC1=CC=C(N)C=C1)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |